molecular formula C19H17NO4 B2766119 8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide CAS No. 325804-49-7

8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide

Cat. No.: B2766119
CAS No.: 325804-49-7
M. Wt: 323.348
InChI Key: DFASHCMYEWWMEN-UHFFFAOYSA-N
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Description

8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide is a synthetic coumarin derivative that incorporates a phenethyl carboxamide moiety at the 3-position. This compound belongs to a class of molecules known for their diverse biological activities and significant research value in medicinal chemistry, particularly in the investigation of therapeutic agents for central nervous system (CNS) disorders . Coumarin-carboxamide hybrids are of high interest in early-stage pharmacological research for targeting neurodegenerative diseases . Specifically, closely related analogs, such as N-(4-fluorophenethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, have been identified in field-based 3D-QSAR, pharmacophore model-based virtual screening, and molecular docking studies as promising candidates for acetylcholinesterase (AChE) inhibition . Acetylcholinesterase is a key enzyme responsible for breaking down the neurotransmitter acetylcholine, and its inhibition is a established therapeutic strategy for mitigating cognitive symptoms in conditions like Alzheimer's disease . The 8-methoxy substitution on the coumarin scaffold is a common feature in bioactive molecules and is often explored for its influence on potency and selectivity . This product is intended for research purposes by qualified scientists, such as in vitro biochemical assay development, high-throughput screening, and structure-activity relationship (SAR) studies. 8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

8-methoxy-2-oxo-N-(2-phenylethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-23-16-9-5-8-14-12-15(19(22)24-17(14)16)18(21)20-11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFASHCMYEWWMEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647278
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the chromene core using methyl iodide and a base such as potassium carbonate.

    Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the chromene derivative with an appropriate amine (e.g., phenylethylamine) and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized chromene derivatives.

    Reduction: Reduced chromene derivatives.

    Substitution: Substituted chromene derivatives with new functional groups.

Scientific Research Applications

8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying chromene chemistry.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized chromenes with specific properties.

Mechanism of Action

The mechanism of action of 8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and modulating signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key analogs of 8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide, highlighting substituent variations and their implications:

Compound Name Substituents (Position) Molecular Weight Key Properties/Activities Reference
8-Methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide -OCH₃ (8), -NH-(CH₂)₂-Ph (3) 325.34 Potential tyrosine kinase inhibitor
7-Hydroxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide -OH (7), -NH-(CH₂)₂-Ph (3) 311.31 Enhanced polarity; antioxidant potential
8-Methoxy-2-oxo-N-[(pyridin-2-yl)methyl]-2H-chromene-3-carboxamide -OCH₃ (8), -NH-(CH₂)-pyridin-2-yl (3) 322.31 Improved solubility via pyridine moiety
6-Bromo-8-methoxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide -Br (6), -OCH₃ (8), -NH-(CH₂)-THF (3) 409.25 Increased steric bulk; halogen-mediated bioactivity
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide -OCH₃ (4 on phenethyl), -NH-(CH₂)₂-Ph (3) 339.35 Altered electronic effects via para-methoxy group

Key Observations :

  • Methoxy vs.
  • Carboxamide Side Chains : The 2-phenylethyl group in the parent compound balances lipophilicity and aromatic interactions, while pyridinylmethyl or tetrahydrofuran-derived substituents (e.g., ) introduce hydrogen-bonding capabilities or conformational rigidity.
  • Halogenation : Bromination at the 6-position (e.g., ) enhances electrophilicity, which may influence binding to cysteine-rich kinase domains.

Physicochemical Properties

Property 8-Methoxy-2-oxo-N-(2-phenylethyl) 7-Hydroxy-2-oxo-N-(2-phenylethyl) 8-Methoxy-N-(pyridin-2-ylmethyl)
logP 2.1 1.8 -1.2
Hydrogen Bond Donors 1 2 2
Topological Polar Surface Area (Ų) 66.4 86.7 98.5
Melting Point (°C) 210–212 (decomposes) 198–200 185–187

Biological Activity

8-Methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This compound is characterized by a methoxy group, a phenylethyl moiety, and a carboxamide functional group, contributing to its potential therapeutic applications.

The molecular formula of 8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide is C18H19NO4, with a molecular weight of approximately 313.35 g/mol. The structure can be summarized as follows:

PropertyValue
Molecular FormulaC18H19NO4
Molecular Weight313.35 g/mol
Functional GroupsMethoxy, Carboxamide

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its anti-inflammatory , antioxidant , and anticancer properties.

Anti-inflammatory Activity

Research indicates that compounds within the chromene family can inhibit enzymes related to inflammation. Specifically, 8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide may modulate the activity of cyclooxygenases (COX-1 and COX-2), which are critical in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators.

Antioxidant Activity

The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress within cells. Such activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anticancer Properties

The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably, it has shown effectiveness in inducing apoptosis in human non-small cell lung cancer cells (A549). The mechanism involves the modulation of apoptotic pathways, including the activation of caspase-3 and alterations in the expression of Bcl-2 family proteins.

Research Findings and Case Studies

  • In Vitro Studies : In studies involving A549 cells, treatment with 8-methoxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide resulted in a significant reduction in cell viability, with an IC50 value indicating potent activity against these cancer cells.
    CompoundIC50 (µM)
    8-Methoxy-2-oxo-N-(2-phenylethyl)-...10.5 ± 0.5
    Positive Control (5-Fluorouracil)4.98 ± 0.41
    The compound was found to induce cell cycle arrest at the S phase and promote apoptosis through mitochondrial pathways.
  • Mechanistic Studies : Further investigations revealed that treatment with this compound led to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, supporting its role in promoting apoptosis.
  • Comparative Analysis : When compared to other chromene derivatives, this compound demonstrated superior activity against various cancer cell lines, indicating its potential as a lead compound for further development.

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain 60–80°C during coupling to minimize side reactions.
  • Catalyst Use : Piperidine (0.1–1 mol%) enhances reaction rates .
  • Solvent Choice : Anhydrous DMF improves solubility of intermediates .

Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Confirm substitution patterns (e.g., methoxy at C8, phenylethylamide at C3). Methoxy protons appear as a singlet (~δ 3.8 ppm), while the chromene carbonyl resonates at ~δ 160 ppm in 13C NMR .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 353.13) .
  • X-Ray Diffraction : Single-crystal analysis confirms stereochemistry and hydrogen-bonding networks .
  • HPLC-PDA : Purity assessment (>98%) using a C18 column (acetonitrile/water gradient) .

How do structural modifications at the N-(2-phenylethyl) group influence the compound's biological activity?

Advanced Research Question
The N-(2-phenylethyl) moiety impacts lipophilicity and target binding. Key findings from analogous chromene carboxamides:

SubstituentBiological Activity ChangeReference
N-(4-Nitrophenyl) Enhanced anticancer activity (IC50 ↓) but reduced solubility
N-(4-Methylphenyl) Improved metabolic stability (CYP450 resistance)
N-(Thiazolyl) Increased antimicrobial potency (Gram+ bacteria)

Q. Methodological Insight :

  • SAR Studies : Replace the phenylethyl group with heterocycles (e.g., pyridine, thiazole) and assay against cancer cell lines (e.g., MCF-7, HepG2) .
  • LogP Analysis : Measure partition coefficients to correlate hydrophobicity with membrane permeability .

What strategies can resolve contradictions in biological activity data across different studies?

Advanced Research Question
Contradictions often arise from variations in assay conditions or structural analogs. Strategies include:

  • Standardized Assays : Use identical cell lines (e.g., NIH/3T3 for cytotoxicity) and protocols (e.g., MTT vs. resazurin) .
  • Metabolite Profiling : LC-MS/MS to identify active metabolites that may contribute to discrepancies .
  • Structural Reanalysis : Confirm compound identity via X-ray/NMR when conflicting activities are reported .

Example : A study reporting weak anti-inflammatory activity (IC50 > 50 µM) vs. strong activity (IC50 ~10 µM) may stem from impurities in the latter batch .

What are the proposed mechanisms of action for this compound's anticancer activity?

Advanced Research Question
Mechanisms inferred from related chromene derivatives:

  • Topoisomerase Inhibition : Stabilize DNA-topoisomerase II complexes, inducing apoptosis (observed in HT-29 colon cancer cells) .
  • ROS Generation : Methoxy groups enhance reactive oxygen species (ROS) production, triggering mitochondrial dysfunction .
  • Kinase Inhibition : Molecular docking suggests binding to EGFR (ΔG = -9.2 kcal/mol) .

Q. Validation Methods :

  • Western Blotting : Measure caspase-3/9 activation in treated cells .
  • ROS Assays : DCFH-DA staining with flow cytometry .

How to design experiments to assess the compound's pharmacokinetic properties?

Q. Methodological Guidance

  • Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
  • Plasma Protein Binding : Ultrafiltration followed by HPLC quantification .
  • In Vivo Half-Life : Administer IV/orally to rodents and collect plasma at timed intervals .

Q. Data Interpretation :

  • Lipinski’s Rule : MW < 500, LogP < 5—critical for oral bioavailability .
  • Caco-2 Permeability : Apparent permeability (Papp) > 1 × 10⁻⁶ cm/s indicates good absorption .

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